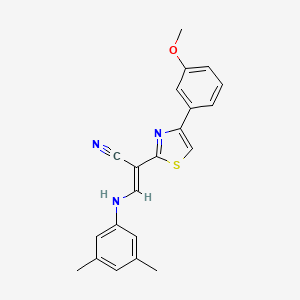

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(3,5-dimethylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-14-7-15(2)9-18(8-14)23-12-17(11-22)21-24-20(13-26-21)16-5-4-6-19(10-16)25-3/h4-10,12-13,23H,1-3H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAQMZPRTWKAFO-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article will delve into its biological activity, supported by data tables, case studies, and research findings.

Overview of Thiazole Derivatives

Thiazole compounds are known for their significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The thiazole moiety often enhances the biological efficacy of compounds due to its ability to interact with various biological targets.

Structure-Activity Relationship (SAR)

The structure of (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile includes several key functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its role in enhancing anticancer activity.

- Acrylonitrile Group : Associated with cytotoxic effects against cancer cells.

- Methoxy and Dimethyl Substituents : These groups can influence the lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of thiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile have shown significant activity against various cancer cell lines:

In a study focusing on thiazole derivatives, it was found that specific substitutions on the thiazole ring enhance the anticancer properties by targeting various kinases involved in tumor growth such as BRAF and EGFR .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. A study reported that certain thiazole acrylonitrile derivatives exhibited high activity against bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| A | E. coli | 25 µg/mL | |

| B | S. aureus | 30 µg/mL |

These findings suggest that modifications to the thiazole structure can lead to enhanced antimicrobial efficacy.

Case Studies

- Anticancer Study : A compound structurally related to (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile was tested against MCF-7 breast cancer cells. The results indicated a potent inhibition of cell proliferation with an IC50 value significantly lower than standard chemotherapy agents .

- Antimicrobial Efficacy : In another study, a series of thiazole derivatives were synthesized and tested against various pathogens. One derivative displayed an MIC comparable to that of established antibiotics, highlighting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include derivatives such as (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (Compound I) and its 4''-methyl analogue (Compound II) . These compounds share a central acrylonitrile backbone but differ in substituents, which modulate their physicochemical and biological properties:

Bond Length and Conjugation Analysis

X-ray crystallography of Compound I revealed bond shortening in the C2–C1 (1.415–1.437 Å) due to conjugation in the C3=C2–C1≡N1 moiety, a feature shared with TAKDOZ, AJULUM, and DALVES . However, RAHB in Compound I (via N–H⋯O(sulfonyl)) distinguishes it from TAKDOZ, which lacks such interactions. The target compound’s thiazole ring likely enhances conjugation further, though empirical data is pending.

Pharmacological Comparison

Hydrogen Bonding and Crystal Packing

Compound I exhibits intramolecular N–H⋯O(sulfonyl) and N–H⋯Cl bonds, forming a six-membered RAHB ring. In contrast, the target compound’s amino and thiazole groups may favor intermolecular interactions (e.g., N–H⋯N or C–H⋯π), influencing solubility and crystallinity .

Q & A

Q. How can the synthesis of (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile be optimized for high E-isomer selectivity?

Methodological Answer: The synthesis of this acrylonitrile-thiazole derivative requires multi-step reactions, including thiazole ring formation and aza-Michael addition. Key factors for E-isomer selectivity include:

- Catalyst choice : Sodium hydride (NaH) or palladium catalysts promote stereoselectivity during coupling reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

- Temperature control : Reactions at 60–80°C minimize thermal degradation while ensuring complete conversion (monitored via TLC/HPLC) .

- Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy and dimethylphenyl groups) and confirms E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .

- FTIR : Confirms nitrile (C≡N, ~2200 cm⁻¹) and thiazole (C=N, ~1600 cm⁻¹) functional groups .

- X-ray crystallography : Resolves spatial arrangement of the thiazole ring and acrylonitrile backbone, critical for SAR studies .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ = 406.2) and purity .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

Methodological Answer:

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates; IC50 values indicate potency .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with comparison to healthy cells (e.g., HEK293) .

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity and bioactivity?

Methodological Answer:

- Electron-donating groups (e.g., methoxy) : Stabilize the thiazole ring via resonance, enhancing electrophilic substitution reactivity . Computational studies (DFT) show increased electron density at the acrylonitrile α-carbon, improving nucleophilic attack potential .

- Electron-withdrawing groups (e.g., nitro) : Reduce thiazole basicity but improve binding to hydrophobic enzyme pockets (e.g., COX-2), as shown in docking studies .

- Steric effects : 3,5-Dimethylphenyl groups may hinder rotation, favoring planar conformations that enhance DNA intercalation (observed in ethidium displacement assays) .

Q. What computational strategies elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Predict binding poses to targets like tubulin or topoisomerase II. Key interactions include H-bonds between the nitrile group and Lys352 or π-π stacking with aromatic residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

- QSAR models : Correlate substituent Hammett constants (σ) with logP and IC50 to design analogs with improved bioavailability .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated), which may explain variability in in vivo vs. in vitro efficacy .

- Crystallographic validation : Compare ligand-binding modes across protein isoforms (e.g., EGFR mutants) to explain differential inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.